molecular formula C10H12Si B096566 (Dimethylphenylsilyl)acetylene CAS No. 17156-64-8

(Dimethylphenylsilyl)acetylene

Cat. No.: B096566
CAS No.: 17156-64-8
M. Wt: 160.29 g/mol
InChI Key: SSEAMHJAEFEPPK-UHFFFAOYSA-N
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Description

(Dimethylphenylsilyl)acetylene is a silylated alkyne. It is reported to participate in the alkynylation of amines catalyzed by Ruthenium complex.

Scientific Research Applications

  • Transition-Metal Catalyzed Reactions : (Dimethylphenylsilyl)acetylene undergoes effective transition-metal catalyzed silylzincation and silylalumination, providing vinylsilanes with high stereo- and regioselectivities (Wakamatsu et al., 1986).

  • Silylcupration of Acetylenes : This compound reacts with hex-1-yne, propyne, acetylene itself, phenylacetylene, and hex-3-yne to give products of syn addition of the dimethylphenylsilyl group and the copper, leading to vinylsilanes (Fleming, Newton, & Roessler, 1981).

  • Radical Addition in Organic Synthesis : It's used in radical addition reactions, such as triethylborane induced radical addition to acetylenes, showing effectiveness in hydrosilylation (Miura, Oshima, & Utimoto, 1993).

  • Reactivity in Hydrotrioxides Formation : Involved in the preparation and characterization of dimethylphenylsilyl hydrotrioxides, indicating potential in studying reactive intermediates (Plesničar, Cerkovnik, Koller, & Kovač, 1991).

  • Electrochemical Silylation : Useful in electrochemical silylation of phenylacetylene, yielding various silylated ethynyl and ethenyl derivatives (Jouikov & Salaheev, 1996).

  • Synthesis of Thiophene Derivatives : Employed in the synthesis of thiophene derivatives through cycloaddition reactions, showing versatility in organic synthesis (Komatsu et al., 2002).

  • Polymerization : It's used in the polymerization of acetylenes, such as the synthesis of high molecular weight polymers from o-(Dimethylphenylsilyl)phenylacetylene (Masuda, Katahira, Tsuchihara, & Higashimura, 1992).

  • Infrared Studies of Acetylene Dimer : Its involvement in studies of acetylene dimer, providing insights into molecular interactions and structures (Prichard, Nandi, & Muenter, 1988).

  • Impact on Soot Formation : Studied for its effect on the formation of soot and gas products when mixed with acetylene under different conditions (Esarte, Millera, Bilbao, & Alzueta, 2010).

  • Synthesis of Aryl- and Vinyl-Substituted Derivatives : Useful in converting acetylene into aryl- and vinyl-substituted derivatives in the presence of nickel or palladium complexes (Cassar, 1975).

Mechanism of Action

Target of Action

(Dimethylphenylsilyl)acetylene is a silylated alkyne It is reported to participate in the alkynylation of amines , suggesting that amines could be its potential targets.

Mode of Action

The interaction of this compound with its targets involves the process of alkynylation . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. In this case, the this compound provides the alkyne group that is introduced into the amines .

Biochemical Pathways

Given its role in the alkynylation of amines , it can be inferred that it may influence the biochemical pathways involving amines.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific amines it interacts with and the context of these amines within biochemical pathways. The alkynylation of amines could potentially alter their function and interactions within the cell .

Safety and Hazards

(Dimethylphenylsilyl)acetylene is classified as a flammable liquid (Category 3), according to the GHS classification . Its hazard statements include H226, which indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .

Biochemical Analysis

Biochemical Properties

(Dimethylphenylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the alkynylation of amines. This reaction is catalyzed by Ruthenium complexes, where this compound acts as an alkyne source . The interaction between this compound and amines results in the formation of alkynylated amines, which are valuable intermediates in organic synthesis. The nature of these interactions involves the coordination of the alkyne group to the metal center of the Ruthenium complex, facilitating the transfer of the alkyne moiety to the amine substrate.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The alkyne group in this compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to enzyme inhibition or activation . Additionally, the phenyl and silyl groups may interact with hydrophobic pockets in proteins, further influencing their activity. Changes in gene expression may occur as a result of these interactions, although detailed mechanisms remain to be explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. This compound is reported to be stable under standard storage conditions, but its reactivity may lead to gradual degradation over time . Long-term studies in in vitro or in vivo settings are necessary to assess the sustained impact of this compound on cellular processes.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The alkynylation reaction catalyzed by Ruthenium complexes is a key metabolic pathway involving this compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the phenyl and silyl groups may affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its structural features and interactions with cellular components. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . Understanding its subcellular distribution is essential for elucidating its activity and function in biochemical processes.

Properties

IUPAC Name

ethynyl-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEAMHJAEFEPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C#C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399112
Record name (Dimethylphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17156-64-8
Record name (Dimethylphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (dimethylphenylsilyl)acetylene contribute to the formation of silacyclopropenes?

A1: According to the research, this compound acts as a reactant in a thermal reaction with acylpolysilanes like pivaloyltris(trimethylsilyl)silane. [] The process is believed to involve the following steps:

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